molecular formula C36H23N8Na3O11S3 B1582102 C.I. Direct Black 80 CAS No. 8003-69-8

C.I. Direct Black 80

Cat. No. B1582102
CAS RN: 8003-69-8
M. Wt: 908.8 g/mol
InChI Key: ZHFRUBUQJRJWPO-UHFFFAOYSA-K
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Description

C.I. Direct Black 80, also known as Direct Black OB or Direct Black TOB, is a triazo dye . It appears as a bluish-black to black powder . It is odorless and soluble in water, forming a blue-black solution . It is insoluble in organic solvents .


Synthesis Analysis

The synthesis of C.I. Direct Black 80 involves a series of reactions. The process starts with the diazotization of N-(4-aminophenyl)acetamide. This is followed by coupling with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid under reduction conditions. After acylation, three amino nitrogen groups are formed. These then couple with 5-Aminonaphthalene-2-sulfonic acid and 8-Aminonaphthalene-2-sulfonic acid. Finally, under alkaline conditions, another coupling with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid occurs .


Molecular Structure Analysis

The molecular formula of C.I. Direct Black 80 is C36H23N8Na3O11S3 . It belongs to the trisazo class of dyes . The molecular weight is 908.78 .


Chemical Reactions Analysis

C.I. Direct Black 80 is an azo compound. Azo, diazo, and azido compounds can detonate, especially organic azides that have been sensitized by the addition of metal salts or strong acids . Toxic gases are formed when materials of this class are mixed with certain other substances .


Physical And Chemical Properties Analysis

C.I. Direct Black 80 is a brown powder . It is soluble in water, forming a blue-black solution . It is insoluble in organic solvents . The dye has a tinting strength of 100±3% .

Scientific Research Applications

Environmental Applications

  • Decolorization and Partial Mineralization : C.I. Direct Black 80, a polyazo dye, can be effectively treated using Bacillus firmus immobilized in tubular polymeric gel. This method demonstrates high efficiency in dye decolorization, chemical oxygen demand (COD) reduction, and total aromatic amines removal, indicating its potential for wastewater treatment applications (Ogugbue et al., 2011).

  • Monitoring of Toxicity and Intermediates in Wastewater Treatment : The toxicity and intermediate compounds of C.I. Direct Black 38 azo dye can be monitored in a synthetic wastewater treatment process using an Upflow Anaerobic Sludge Blanket Reactor/Continuous Stirred Tank Reactor. This method effectively removes color and reduces toxicity, highlighting its relevance in environmental monitoring and remediation (Işık & Sponza, 2004).

  • Photocatalytic Decolorization : The photocatalytic method using TiO2 can decolorize wastewaters containing C.I. Direct Black 38. This study identified optimal conditions for achieving high decolorization efficiency, emphasizing the role of photocatalysis in dye wastewater treatment (Seyyedi & Jahromi, 2014).

Analytical Chemistry Applications

  • Electrochemical Determination : A gold nanoparticle modified carbon paste electrode has been developed for the sensitive determination of C.I. Direct Red 80, a related compound to C.I. Direct Black 80. This method demonstrates potential for precise and sensitive analytical measurements in various water samples (Ghoreishi et al., 2012).

Industrial Applications

  • Alternative Dye Application Study : Research into alternative direct dyes compared to C.I. Direct Black 38 showed similar dye exhaustion curves, color shades, and processing attributes. This study contributes to the search for alternative dyes with comparable or improved properties (Gong, 2003).

Safety And Hazards

C.I. Direct Black 80 is an azo compound and can be explosive when suspended in air at specific concentrations . When heated to decomposition, it emits toxic fumes of nitrogen oxides . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective clothing and chemical impermeable gloves should be worn when handling this chemical .

properties

IUPAC Name

trisodium;6-amino-3-[[7-[[4-[(4-amino-7-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-8-hydroxy-6-sulfonatonaphthalen-2-yl]diazenyl]-4-hydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H26N8O11S3.3Na/c37-20-3-1-18-13-31(57(50,51)52)33(35(45)26(18)15-20)44-41-23-4-2-19-14-32(58(53,54)55)34(36(46)27(19)16-23)43-40-22-7-5-21(6-8-22)39-42-30-12-11-29(38)25-10-9-24(17-28(25)30)56(47,48)49;;;/h1-17,45-46H,37-38H2,(H,47,48,49)(H,50,51,52)(H,53,54,55);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFRUBUQJRJWPO-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)[O-])N=NC4=C(C=C5C=CC(=CC5=C4O)N=NC6=C(C=C7C=CC(=CC7=C6O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H23N8Na3O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873429
Record name Trisodium 6-amino-3-{[7-({4-[(4-amino-7-sulfonatonaphthalen-1-yl)diazenyl]phenyl}diazenyl)-8-hydroxy-6-sulfonatonaphthalen-2-yl]diazenyl}-4-hydroxynaphthalene-2-sulfonate
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Molecular Weight

908.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

C.i. direct black 80 is a bluish-black to black powder. Odorless. (NTP, 1992)
Record name C.I. DIRECT BLACK 80
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Solubility

1 to 10 mg/mL at 64 °F (NTP, 1992)
Record name C.I. DIRECT BLACK 80
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Product Name

C.I. Direct Black 80

CAS RN

8003-69-8, 6409-32-1, 39384-51-5
Record name C.I. DIRECT BLACK 80
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URL https://cameochemicals.noaa.gov/chemical/20292
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name C.I. Direct Black 80
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Record name 2-Naphthalenesulfonic acid, 6-[2-(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl]-3-[2-[4-[2-[4-amino-6(or 7)-sulfo-1-naphthalenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-, sodium salt (1:3)
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Record name Trisodium 6-amino-3-{[7-({4-[(4-amino-7-sulfonatonaphthalen-1-yl)diazenyl]phenyl}diazenyl)-8-hydroxy-6-sulfonatonaphthalen-2-yl]diazenyl}-4-hydroxynaphthalene-2-sulfonate
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Record name Trisodium 6-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-3-[[4-[[4-amino-6(or 7)-sulphonatonaphthyl]azo]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate
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Record name 2-Naphthalenesulfonic acid, 6-(2-(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl)-3-(2-(4-(2-(4-amino-6(or 7)-sulfo-1-naphthalenyl)diazenyl)phenyl)diazenyl)-4-hydroxy-, sodium salt (1:3)
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Melting Point

greater than 572 °F (NTP, 1992)
Record name C.I. DIRECT BLACK 80
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20292
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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